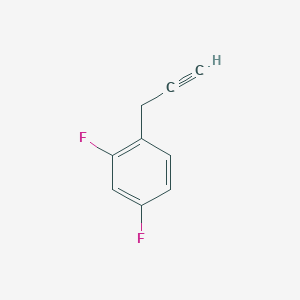

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene

Description

Historical Context and Discovery

The development of fluorinated aromatic compounds containing alkyne functionalities emerged from the intersection of two major areas of organic chemistry: fluorine chemistry and acetylene chemistry. The systematic study of fluorinated aromatic compounds gained momentum in the mid-20th century when chemists recognized the unique properties imparted by fluorine substitution. The specific compound 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene, catalogued under Chemical Abstracts Service number 2228878-50-8, represents a more recent addition to this family, developed as synthetic methodologies for introducing both fluorine and alkyne functionalities became more sophisticated.

The historical progression toward compounds like 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene can be traced through the development of cross-coupling reactions, particularly the Sonogashira coupling reaction, which enabled the efficient formation of carbon-carbon bonds between terminal alkynes and aryl halides. This methodology provided synthetic chemists with powerful tools for constructing complex molecular frameworks containing both aromatic and alkyne components. The evolution of these synthetic approaches has been driven by the recognition that fluorinated aromatic alkynes possess unique reactivity profiles that distinguish them from their non-fluorinated counterparts.

The structural characterization of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene reveals a benzene ring substituted with fluorine atoms at the 2 and 4 positions, with a prop-2-yn-1-yl group attached at position 1. This specific substitution pattern creates an asymmetric molecule with distinct electronic properties arising from the electron-withdrawing nature of the fluorine atoms and the electron-rich alkyne functionality. The SMILES notation C#CCC1=CC=C(F)C=C1F accurately describes the connectivity of this molecule, highlighting the terminal alkyne carbon directly connected to the aromatic system.

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on fluorinated organic compounds due to their exceptional properties and applications across multiple disciplines. 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene occupies a unique position within this research landscape, serving as both a synthetic intermediate and a model compound for studying the effects of fluorine substitution on alkyne reactivity. The compound's significance extends beyond its individual properties to encompass its role in developing new synthetic methodologies and understanding structure-activity relationships in fluorinated systems.

Recent investigations into fluorination and fluoroalkylation of alkenes and alkynes have demonstrated the crucial role that compounds like 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene play in constructing fluoro-containing heterocycles. These heterocyclic structures find widespread applications in agricultural, medicinal, imaging, and materials science fields, making the study of fluorinated alkyne precursors increasingly important. The unique physical and chemical properties imparted by fluorine atoms, combined with the versatile reactivity of the alkyne functionality, create opportunities for developing novel synthetic transformations and accessing previously inaccessible molecular architectures.

The development of benzannulation strategies using fluorinated alkynes has emerged as a particularly active area of research. These approaches complement traditional ring functionalization methods by allowing the construction of fluoroalkyl-substituted aromatic compounds without requiring pre-existing functionality on the aromatic ring. The regiospecific nature of these transformations, particularly when directed by boron-containing groups, has opened new avenues for synthesizing complex fluorinated aromatic systems with precise control over substitution patterns.

Table 1: Key Physical and Chemical Properties of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 2228878-50-8 | |

| Molecular Formula | C₉H₆F₂ | |

| Molecular Weight | 152.14 g/mol | |

| MDL Number | MFCD31714586 | |

| SMILES Notation | C#CCC1=CC=C(F)C=C1F |

Overview of Fluorinated Aromatic Alkynes

Fluorinated aromatic alkynes represent a specialized class of organic compounds that combine the unique properties of fluorine substitution with the versatile reactivity of terminal and internal alkynes. These compounds exhibit distinctive electronic and steric characteristics that differentiate them from their non-fluorinated analogs, leading to altered reactivity patterns and enabling access to novel synthetic transformations. The presence of fluorine atoms on the aromatic ring influences both the electronic properties of the alkyne functionality and the overall three-dimensional structure of the molecule.

The electronic effects of fluorine substitution on aromatic alkynes manifest in several ways, including alterations in the electron density distribution throughout the molecule and changes in the polarization of the carbon-carbon triple bond. These electronic modifications can significantly impact the reactivity of the alkyne toward various reaction partners, including electrophiles, nucleophiles, and radical species. Understanding these electronic effects has become crucial for designing efficient synthetic routes to fluorinated aromatic compounds and predicting the outcomes of complex multi-step transformations.

The field of fluorinated alkyne chemistry has been advanced through the development of specialized synthetic methodologies that take advantage of the unique properties of these compounds. For example, radical cascade reactions involving alkynes and nitrogen-containing fluorinating agents have emerged as powerful tools for constructing complex molecular frameworks containing both fluorine and nitrogen functionalities. These transformations often proceed through highly regioselective pathways that are difficult to achieve using conventional synthetic approaches, highlighting the special reactivity characteristics of fluorinated alkyne systems.

Pauson-Khand reactions involving fluorinated compounds have also received significant attention as methods for constructing cyclopentenone derivatives with fluorine substitution. These transformations provide access to fluorinated bicyclic structures that serve as valuable intermediates for further synthetic elaboration. The presence of fluorine atoms in the starting materials can influence both the efficiency and selectivity of these cycloaddition reactions, leading to products with enhanced biological activity or improved physical properties.

Table 2: Comparative Analysis of Fluorinated Aromatic Alkynes

Scope and Objectives of the Research

The research surrounding 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene encompasses multiple interconnected objectives that reflect the compound's versatility and importance in contemporary synthetic chemistry. Primary research goals include the development of efficient synthetic methodologies for accessing this compound and related fluorinated aromatic alkynes, the exploration of novel reactivity patterns unique to fluorinated alkyne systems, and the application of these compounds in constructing complex molecular architectures with potential biological or materials applications.

Synthetic methodology development represents a core research objective, focusing on the optimization of existing synthetic routes and the discovery of new approaches for preparing fluorinated aromatic alkynes. The propargyl group installation on fluorinated aromatic systems presents unique challenges due to the electronic effects of fluorine substitution, requiring careful consideration of reaction conditions and synthetic strategies. Recent advances in cross-coupling chemistry, particularly Sonogashira coupling reactions, have provided valuable tools for addressing these synthetic challenges.

Understanding the fundamental reactivity patterns of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene and related compounds constitutes another major research objective. This includes investigating the effects of fluorine substitution on alkyne reactivity, exploring the regioselectivity of various transformations, and developing predictive models for designing new synthetic routes. The unique electronic properties arising from the combination of electron-withdrawing fluorine atoms and the electron-rich alkyne functionality create opportunities for discovering novel reactivity patterns that may not be observed in non-fluorinated systems.

Applications research focuses on utilizing 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene as a building block for constructing more complex molecular structures with enhanced properties. This includes the development of fluorinated heterocycles for pharmaceutical applications, the synthesis of fluorinated materials with improved performance characteristics, and the exploration of fluorinated aromatic alkynes as components in advanced materials systems. The versatility of the alkyne functionality allows for multiple derivatization strategies, enabling access to diverse molecular architectures from a common fluorinated precursor.

The scope of current research also extends to understanding the mechanistic aspects of transformations involving fluorinated aromatic alkynes. This includes detailed studies of reaction pathways, identification of key intermediates, and development of theoretical models that can predict the outcomes of complex multi-step processes. Such mechanistic understanding is essential for optimizing existing synthetic methods and designing new transformations that take advantage of the unique properties of fluorinated alkyne systems.

Properties

IUPAC Name |

2,4-difluoro-1-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXNLIQXMWVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorobenzene and propargyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Electrophiles: Bromine, iodine.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution Products: Compounds with nucleophiles replacing fluorine atoms.

Addition Products: Compounds with electrophiles added to the prop-2-yn-1-yl group.

Oxidation Products: Compounds with oxidized functional groups.

Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of difluorobenzene compounds exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. For instance, chalcones derived from difluorobenzenes have shown promise in preclinical studies targeting neoplastic disorders .

- Antimicrobial Activity : The unique functional groups present in 2,4-difluoro-1-(prop-2-yn-1-yl)benzene may enhance its efficacy against various pathogens, including bacteria and fungi. Studies on related compounds suggest potential applications in treating infections caused by microorganisms .

Organic Synthesis

In organic chemistry, 2,4-difluoro-1-(prop-2-yn-1-yl)benzene serves as a versatile building block for synthesizing more complex molecules. Its unique combination of functional groups allows it to act as a precursor in the development of:

- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules often improves their metabolic stability and bioavailability.

- Dyes and Pigments : The compound's aromatic structure is beneficial in synthesizing colorants used in various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2,4-difluoro-1-(prop-2-yn-1-yl)benzene and its derivatives:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the fluorine atoms can participate in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity/Applications |

|---|---|---|---|---|

| 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene | C₉H₆F₂ | 152.14 | F (2,4), propargyl (1) | Click chemistry, cross-coupling |

| Prop-1-yn-1-ylbenzene (18f) | C₉H₈ | 116.16 | Propargyl (1) | Alkyne-based synthesis |

| 2,4-Difluoro-1-(2-iodo-ethyl)-benzene | C₈H₇F₂I | 268.05 | F (2,4), iodoethyl (1) | Nucleophilic substitution reactions |

| 3-(1-Allylcyclopropyl)prop-2-yn-1-ylbenzene | C₁₅H₁₆ | 196.25 | Allylcyclopropyl-propargyl (3) | Cycloadditions, steric-driven reactions |

| 2,4-Difluoro-1-[[SEM]methoxy]benzene | C₁₂H₁₈F₂O₂Si | 260.35 | F (2,4), SEM-protected (1) | Protecting group strategies |

Prop-1-yn-1-ylbenzene (18f)

- Structural Difference : Lacks fluorine substituents.

- Reactivity : The absence of electron-withdrawing fluorine atoms increases electron density on the benzene ring, making it more reactive toward electrophilic aromatic substitution. However, the propargyl group remains available for alkyne-specific reactions.

- Applications : Used as a simpler alkyne precursor in coupling reactions .

2,4-Difluoro-1-(2-iodo-ethyl)-benzene

- Structural Difference : Replaces the propargyl group with an iodoethyl (-CH₂CH₂I) moiety.

- Reactivity: The iodine atom acts as a superior leaving group, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings).

- Applications : Intermediate in halogen-exchange reactions and transition-metal catalysis .

3-(1-Allylcyclopropyl)prop-2-yn-1-ylbenzene

- Structural Difference : Features an allylcyclopropyl group fused to the propargyl chain.

- The allyl group adds steric bulk, which may slow down certain transformations compared to the less-hindered propargyl group in the target compound.

- Applications : Explored in strain-promoted click chemistry and polymer synthesis .

2,4-Difluoro-1-[[SEM]methoxy]benzene

- Structural Difference : Substitutes the propargyl group with a bulky SEM (trimethylsilyl ethoxymethoxy) protecting group.

- Reactivity : The SEM group blocks reactive sites, making this compound less versatile for further functionalization. However, it is valuable in multi-step syntheses requiring temporary protection of hydroxyl groups.

- Applications : Used in controlled deprotection strategies for complex molecule assembly .

Physicochemical Properties

- Solubility : Fluorine increases lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) compared to hydroxyl- or amine-substituted analogues.

- Boiling Point : Lower than iodine- or SEM-containing derivatives due to reduced molecular weight and weaker intermolecular forces (e.g., 2,4-Difluoro-1-(2-iodo-ethyl)-benzene has a higher bp due to iodine’s polarizability) .

Biological Activity

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is an organic compound notable for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring and a prop-2-yn-1-yl substituent. This compound has garnered interest in various fields, particularly in chemistry and medicinal research, due to its potential biological activities and interactions with biomolecules.

Structure and Composition

- Chemical Formula: CHF

- Molecular Weight: 180.16 g/mol

- IUPAC Name: 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene

Synthesis

The synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene typically involves:

- Starting Materials: 2,4-difluorobenzene and propargyl bromide.

- Reaction Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) .

The biological activity of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is primarily attributed to its ability to interact with specific molecular targets. The prop-2-yn-1-yl group can participate in addition reactions, while the fluorine atoms can facilitate substitution reactions. These interactions may modulate enzyme activity or receptor function, leading to various biological effects .

Pharmacological Applications

Research indicates that this compound has potential applications in drug development, particularly as a pharmacophore in medicinal chemistry. Its unique structure allows for interactions that could lead to the development of novel therapeutic agents .

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene. For instance, derivatives with similar structural features have shown significant activity against various bacterial strains:

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| Compound A | S. aureus (ATCC25923) | 0.195 | Ciprofloxacin | 6.25 |

| Compound B | E. coli (ATCC25922) | 0.195 | Ciprofloxacin | 0.391 |

| Compound C | P. aeruginosa (ATCC27853) | 0.781 | Ciprofloxacin | 0.781 |

These findings suggest that modifications to the benzene ring or the introduction of different substituents can enhance antibacterial efficacy .

Study on Antimicrobial Properties

A study published in RSC Advances evaluated various triazole conjugates linked to ciprofloxacin and found that compounds with structural similarities to 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene exhibited potent antibacterial activity against resistant strains of bacteria such as S. aureus and E. coli . The results indicated that these compounds could serve as promising candidates for further development in antimicrobial therapies.

Interaction Studies

Another significant aspect of research involves interaction studies where 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene was tested for its binding affinity to various biological targets. These studies highlighted its potential role as a lead compound in drug discovery processes aimed at treating infections caused by resistant bacterial strains .

Q & A

Q. What are the established synthetic methodologies for 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene, and how are reaction conditions optimized?

The compound is typically synthesized via Sonogashira coupling , involving a palladium-catalyzed cross-coupling between 1-bromo-2,4-difluorobenzene and a terminal alkyne (e.g., propargyl bromide). Key considerations include:

Q. How are purification challenges addressed for this compound, particularly regarding alkyne stability?

The terminal alkyne group is prone to oxidative dimerization or polymerization. Mitigation strategies include:

- Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .

- Inert atmosphere : Storage under nitrogen or argon to prevent degradation .

- Spectroscopic validation : Confirming purity via ¹⁹F NMR (δ ≈ -110 to -120 ppm for difluorophenyl groups) and GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and packing?

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating:

- Bond angles and torsional strain : The propargyl group’s geometry (C≡C bond length ≈ 1.20 Å) and fluorine substituent effects .

- Software tools : SHELXL for refinement and Mercury for visualization of intermolecular interactions (e.g., C–H···F contacts) . Example: A related difluorophenyl-propargyl structure showed a dihedral angle of 15° between the alkyne and aromatic ring .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Discrepancies often arise from dynamic effects or unresolved coupling :

- Variable-temperature NMR : To distinguish between conformational exchange and scalar coupling .

- 2D experiments : NOESY or HSQC to resolve overlapping signals (e.g., distinguishing aromatic protons adjacent to fluorine substituents) .

- Computational validation : DFT calculations (Gaussian 09) to predict chemical shifts and compare with experimental data .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- Density Functional Theory (DFT) : To map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMF) .

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., fluorinated aryl rings) for nucleophilic attack predictions .

Q. How does the propargyl group participate in click chemistry, and what side reactions are observed?

The terminal alkyne undergoes CuAAC (copper-catalyzed azide-alkyne cycloaddition) :

- Reaction optimization : Use of Cu(I) catalysts (e.g., TBTA ligands) to enhance triazole formation .

- Side reactions : Oxidative Glaser coupling (dimerization) under aerobic conditions, mitigated by degassing solvents .

- Monitoring : FT-IR tracking of C≡C stretches (≈2100 cm⁻¹) to assess reaction progress .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental dipole moments?

- Polar solvent effects : Dielectric constants influence experimental measurements (e.g., chloroform vs. DMSO) .

- Conformational averaging : DFT calculations assuming rigid structures may ignore dynamic effects .

- Experimental calibration : Use reference compounds (e.g., 4-fluorotoluene) to validate instrumentation .

Structural and Functional Analysis

Q. What intermolecular interactions dominate in the solid-state structure?

SC-XRD studies of analogous compounds reveal:

- C–H···F interactions : Key to stabilizing crystal packing (distance ≈ 2.5–3.0 Å) .

- π-π stacking : Offset stacking of fluorinated aryl rings (centroid distances ≈ 3.8 Å) .

- Void analysis : Mercury software identifies solvent-accessible volumes (>5% in porous frameworks) .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed cross-coupling with rigorous exclusion of moisture/oxygen .

- Characterization : Combine SC-XRD (SHELX refinement) and multinuclear NMR (¹H/¹⁹F/¹³C) for unambiguous assignment .

- Data interpretation : Cross-validate computational predictions (DFT) with experimental spectra to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.